

D-Ribose-13C5: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *D-Ribose(mixture of isomers)-13c5*

Cat. No.: *B12387467*

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An In-depth Analysis of Price, Availability, and Experimental Applications

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways and understanding drug mechanisms. Among these, D-Ribose-13C5, a stable isotope-labeled form of the vital pentose sugar D-ribose, serves as a powerful tool in metabolic flux analysis (MFA). This technical guide provides a comprehensive overview of the current market price and availability of D-Ribose-13C5, alongside detailed experimental protocols for its application in metabolic research, with a particular focus on the Pentose Phosphate Pathway (PPP).

Price and Availability of D-Ribose-13C5

The accessibility and cost of D-Ribose-13C5 are critical considerations for research planning and budgeting. A survey of prominent suppliers reveals a range of pricing based on quantity and purity. The following table summarizes the available quantitative data to facilitate comparison.

Supplier	Product Name	Purity	Quantity	Price (USD)	Price (EUR)
Cambridge Isotope Laboratories	D-Ribose (U- ¹³ C ₅ , 98%)	98%	0.1 mg	\$87.00	-
Eurisotop	D-RIBOSE (U-13C ₅ , 98%)	98%	0.1 g	-	€322.00
Eurisotop	D-RIBOSE (U-13C ₅ , 98%)	98%	0.1 mg	-	€87.00
MedChemExpress	D-Ribose(mixture of isomers)-13C ₅	-	1 mg	\$35.00	-
MedChemExpress	D-Ribose(mixture of isomers)-13C ₅	-	5 mg	\$70.00	-
MedChemExpress	D-Ribose(mixture of isomers)-13C ₅	-	10 mg	\$120.00	-
MedChemExpress	D-Ribose(mixture of isomers)-13C ₅	-	25 mg	\$240.00	-
MedChemExpress	D-Ribose(mixture of isomers)-13C ₅	-	50 mg	\$385.00	-

	e of isomers)-13C 5				
MedChemExpress	D-Ribose(mixture of isomers)-13C 5	-	100 mg	\$615.00	-
Sigma-Aldrich	D-Ribose-13C5 99 atom % 13C, 99%	99%	-	Request	-
LGC Standards	D-Ribose-13C5	-	10 mg, 100 mg	Login	-
Adva Tech Group Inc.	D-Ribose-13C5	>95%	-	Request	-
MyBiosource	D-Ribose-13C5 biochemical	-	5x10mg	Request	-

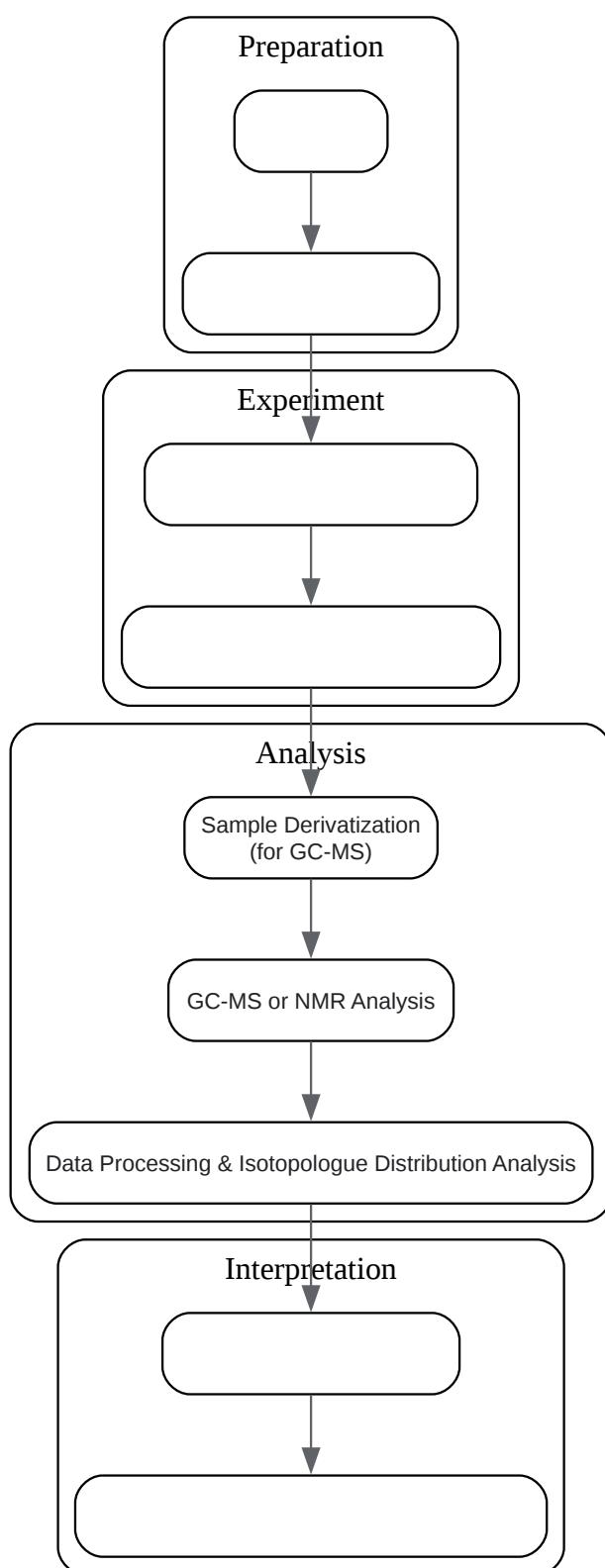
Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers require users to log in or request a quote to view pricing.

Experimental Protocols for D-Ribose-13C5 in Metabolic Flux Analysis

D-Ribose-13C5 is a key tracer for investigating the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. The following sections provide detailed methodologies for conducting tracer experiments using D-Ribose-13C5, followed by sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Workflow for a D-Ribose-13C5 Tracer Experiment

A typical metabolic flux analysis experiment using D-Ribose-13C5 involves several key stages, from cell culture to data analysis.



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General workflow of a D-Ribose-13C5 tracer experiment.

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

- **Cell Seeding:** Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
- **Media Formulation:** Culture cells in a defined medium where the standard carbon source (e.g., glucose) can be replaced or supplemented with D-Ribose-13C5. The concentration of D-Ribose-13C5 should be optimized for the specific cell line and experimental goals, but a common starting point is to replace a fraction or all of the glucose in the medium.
- **Tracer Introduction:** Introduce D-Ribose-13C5 to the culture medium and incubate for a predetermined period. The incubation time is critical to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant. This duration can range from minutes to over 24 hours, depending on the metabolic pathway and the turnover rate of the metabolites of interest.[\[1\]](#)

2. Metabolite Quenching and Extraction:

- **Quenching:** To halt metabolic activity instantaneously, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent, such as liquid nitrogen or a methanol/water mixture at -80°C.
- **Extraction:** Extract the metabolites using a suitable solvent system. A frequently used method involves a two-phase extraction with methanol, chloroform, and water to separate polar metabolites (including those from the PPP) from nonpolar lipids.

3. Sample Preparation for Analysis:

- **For GC-MS Analysis:** The polar metabolite extracts are typically dried and then derivatized to increase their volatility. A common derivatization procedure involves two steps: oximation followed by silylation.
- **For NMR Analysis:** The dried metabolite extracts are reconstituted in a suitable buffer, often a phosphate buffer in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

Analytical Techniques

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- **Instrumentation:** A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
- **Separation:** The derivatized metabolites are separated on a GC column.
- **Detection:** The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds and their fragments. The incorporation of ^{13}C from D-Ribose- $^{13}\text{C}5$ results in a mass shift in the detected fragments, allowing for the determination of the isotopologue distribution.

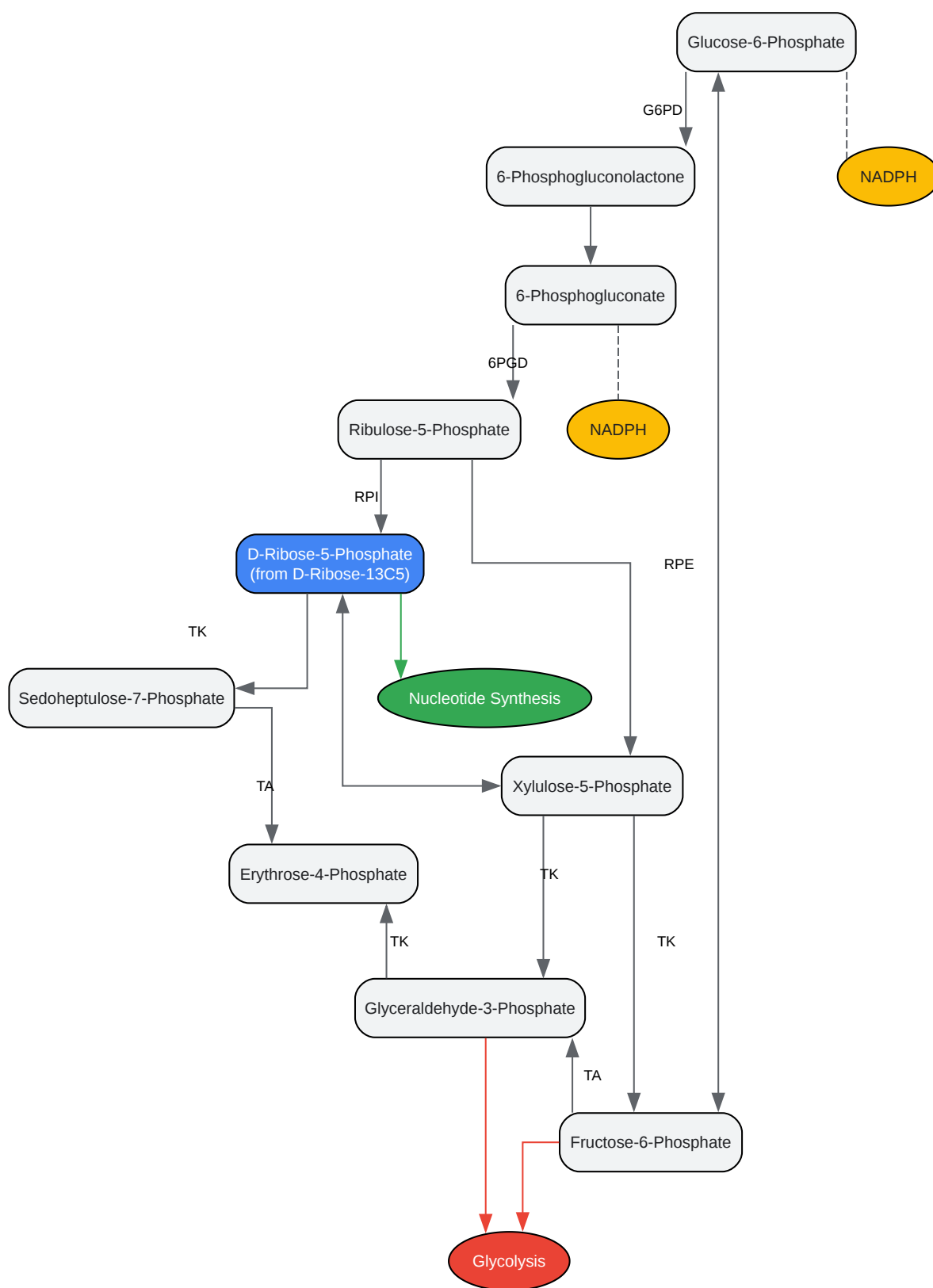
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **Data Acquisition:** 1D ^1H and ^{13}C NMR spectra are the most common experiments for metabolomics. 2D NMR experiments, such as HSQC, can also be employed to resolve overlapping signals and aid in metabolite identification.
- **Data Analysis:** The extent of ^{13}C labeling can be determined by analyzing the ^{13}C satellites in ^1H NMR spectra or directly from the ^{13}C NMR spectra.

The Pentose Phosphate Pathway and D-Ribose- $^{13}\text{C}5$ Tracing

The Pentose Phosphate Pathway (PPP) is a central metabolic pathway that operates in parallel to glycolysis. It consists of an oxidative and a non-oxidative branch. The oxidative branch is responsible for producing NADPH and converting glucose-6-phosphate into ribulose-5-phosphate, with the release of CO_2 . The non-oxidative branch allows for the interconversion of pentose phosphates, including the synthesis of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2]

When D-Ribose-13C5 is introduced into the cellular system, it can enter the non-oxidative branch of the PPP at the level of ribose-5-phosphate. By tracing the distribution of the five ^{13}C atoms, researchers can elucidate the flux through the reversible reactions of the non-oxidative PPP and its connections to glycolysis and other metabolic pathways.



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Pentose Phosphate Pathway with D-Ribose-13C5 entry point.

Abbreviations: G6P, Glucose-6-Phosphate; 6PG, 6-Phosphogluconolactone; 6PGL, 6-Phosphogluconate; Ru5P, Ribulose-5-Phosphate; R5P, Ribose-5-Phosphate; X5P, Xylulose-5-Phosphate; S7P, Sedoheptulose-7-Phosphate; E4P, Erythrose-4-Phosphate; F6P, Fructose-6-Phosphate; GAP, Glyceraldehyde-3-Phosphate; G6PD, Glucose-6-phosphate dehydrogenase; 6PGD, 6-Phosphogluconate dehydrogenase; RPI, Ribose-5-phosphate isomerase; RPE, Ribulose-5-phosphate 3-epimerase; TK, Transketolase; TA, Transaldolase.

In conclusion, D-Ribose-13C5 is a valuable tool for researchers in drug development and metabolic research. While the cost can be a significant factor, the detailed insights into metabolic fluxes, particularly through the Pentose Phosphate Pathway, can provide critical information for understanding disease mechanisms and the effects of therapeutic interventions. The experimental protocols outlined in this guide provide a solid foundation for designing and implementing robust metabolic tracer studies.

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References

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